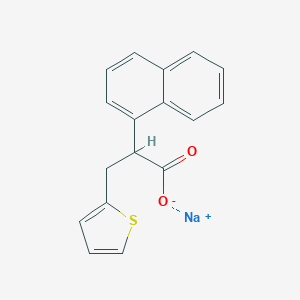
SODIUM A-(2-THIENYL)METHYL-1-NAPHTHALENEACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is a chemical compound that combines a naphthalene ring with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a thienylmethyl group in the presence of sodium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thienyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Thiophene derivatives: These compounds share the thienyl group and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with a naphthalene ring structure, such as 1-naphthaleneacetic acid, have comparable properties.
Uniqueness: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is unique due to the combination of the thienyl and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
1090-07-9 |
|---|---|
Fórmula molecular |
C17H13NaO2S |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
BIZNPARPIXOXET-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Sinónimos |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















